Mal-PEG3-alcohol

描述

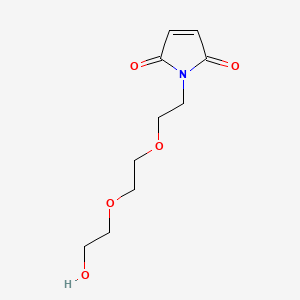

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c12-4-6-16-8-7-15-5-3-11-9(13)1-2-10(11)14/h1-2,12H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRANPRSEAZUMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Solubility of Mal-PEG3-Alcohol in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Mal-PEG3-alcohol, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and diagnostics. Understanding the solubility of this reagent is critical for its effective use in various applications, from labeling proteins and peptides to developing antibody-drug conjugates (ADCs).

Core Concepts: Structure and Solubility

This compound, or 1-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)-1H-pyrrole-2,5-dione, possesses a molecular structure that dictates its solubility profile. The molecule can be divided into three key functional regions:

-

Maleimide Group: A thiol-reactive functional group that enables covalent conjugation to cysteine residues in proteins and other thiol-containing molecules. This group is relatively hydrophobic.

-

Triethylene Glycol (PEG3) Spacer: A short, hydrophilic polyethylene glycol chain. The PEG spacer is the primary contributor to the aqueous solubility of the molecule.[1][2][3] It also provides flexibility and reduces steric hindrance in conjugation reactions.

-

Terminal Alcohol (Hydroxyl Group): A reactive site that can be used for further derivatization or as a point of attachment to other molecules or surfaces.

The interplay between the hydrophobic maleimide and the hydrophilic PEG chain gives this compound its characteristic solubility in both aqueous and organic media.

Aqueous Solubility

The presence of the PEG3 spacer significantly enhances the water solubility of this compound, allowing for conjugation reactions to be performed in aqueous buffers, which is crucial for maintaining the native conformation and activity of biomolecules.[1][2]

Factors that can influence the aqueous solubility of this compound include:

-

pH: The maleimide ring can undergo hydrolysis at pH values above 7.5, which could affect its solubility and reactivity.

-

Ionic Strength: High salt concentrations may decrease the solubility of PEGylated compounds.

-

Temperature: Solubility is temperature-dependent, although for many PEGylated compounds, this effect is not drastic within typical laboratory temperature ranges.

Organic Solvent Solubility

This compound is also soluble in a range of common organic solvents. This is advantageous for stock solution preparation and for reactions where non-aqueous conditions are required.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dichloromethane (DCM) | Soluble |

Note: This table is based on qualitative information from chemical suppliers. Quantitative solubility limits have not been published.

The solubility in these polar aprotic solvents facilitates the handling and storage of the compound, as concentrated stock solutions can be prepared and then diluted into aqueous buffers for conjugation reactions.

Experimental Protocols for Solubility Determination

For researchers who need to determine the precise solubility of this compound or its conjugates in a specific buffer system or organic solvent, several standard experimental protocols can be employed. The choice of method often depends on the required accuracy, throughput, and the stage of the research or development process.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., phosphate-buffered saline, pH 7.4). The exact amount of excess solid should be enough to ensure saturation without significantly altering the solvent properties.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., a 0.22 µm syringe filter).

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved this compound. This can be done using a suitable analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve of the compound is prepared to quantify the concentration in the saturated solution.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

-

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions.

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in the early stages of drug discovery to quickly assess the solubility of compounds. These methods measure the concentration at which a compound, dissolved in a concentrated organic stock solution (usually DMSO), precipitates when diluted into an aqueous buffer.

This method detects the formation of a precipitate by measuring light scattering.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measurement: Use a nephelometer to measure the turbidity (light scattering) in each well.

-

Data Analysis: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

This method quantifies the amount of compound that remains in solution after precipitation.

Methodology:

-

Sample Preparation: Similar to the nephelometric assay, add the DMSO stock solution to the aqueous buffer in a microtiter plate.

-

Incubation and Filtration: After a set incubation time, filter the samples to remove any precipitate. This is often done using a filter plate.

-

Quantification: Measure the UV absorbance of the filtrate in a UV-compatible microtiter plate.

-

Data Analysis: The concentration of the dissolved compound is calculated based on a pre-established calibration curve. The highest concentration that remains in solution is reported as the kinetic solubility.

Visualizing Experimental Workflows

To aid in the understanding of the experimental protocols, the following diagrams illustrate the workflows for thermodynamic and kinetic solubility determination.

References

An In-depth Technical Guide to the Safe Handling and Application of Mal-PEG3-alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling guidelines, and detailed experimental methodologies for Mal-PEG3-alcohol. The information is intended to ensure the safe and effective use of this reagent in a laboratory setting.

Introduction

This compound, with the IUPAC name 1-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)-1H-pyrrole-2,5-dione, is a heterobifunctional crosslinker containing a maleimide group and a hydroxyl group separated by a three-unit polyethylene glycol (PEG) spacer.[1][2][3] The maleimide moiety reacts specifically with sulfhydryl (thiol) groups to form stable thioether bonds, a reaction widely used for bioconjugation.[4][5] The hydrophilic PEG spacer enhances solubility in aqueous media, and the terminal hydroxyl group allows for further derivatization. This reagent is a valuable tool in drug development, diagnostics, and various research applications for linking molecules to proteins, peptides, and other thiol-containing biomolecules.

Physicochemical and Safety Data

Table 1: Physicochemical and Safety Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C10H15NO5 | |

| Molecular Weight | 229.23 g/mol | |

| CAS Number | 146551-23-7 | |

| Appearance | White to off-white solid or viscous liquid | |

| Solubility | Soluble in water, DMSO, DMF, and DCM | |

| Boiling Point | 393.8 ± 27.0 °C (Predicted) | |

| Density | 1.274 ± 0.06 g/cm³ (Predicted) | |

| pKa | 14.36 ± 0.10 (Predicted) | |

| Storage | Store at -20°C, protected from light and moisture. | |

| Purity | >95% to 98% |

Hazard Identification and Safety Precautions

3.1 Potential Hazards:

-

The primary hazard is associated with the maleimide group, which is a reactive agent.

-

May cause skin and eye irritation upon direct contact.

-

Inhalation of dust or aerosols may cause respiratory tract irritation.

-

While PEG itself is generally considered biocompatible, the reactivity of the maleimide functional group necessitates careful handling.

3.2 Personal Protective Equipment (PPE):

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended, especially when handling the solid form.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

-

Skin and Body Protection: A laboratory coat should be worn at all times.

-

Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation of fine powders.

3.3 Handling Procedures:

-

All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid creating dust.

-

Avoid all personal contact, including inhalation and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

3.4 Storage and Stability:

-

Store this compound at -20°C in a tightly sealed container, protected from light and moisture.

-

The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at pH values above 7.5. Therefore, aqueous solutions should be prepared fresh and used immediately.

-

For longer-term storage of solutions, use anhydrous solvents like DMSO or DMF and store at -20°C under an inert gas.

Emergency Procedures

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

-

Spill Management: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal. Clean the spill area thoroughly.

Experimental Protocols

The following is a general protocol for the conjugation of this compound to a thiol-containing protein. The optimal conditions, such as the molar ratio of reactants, may need to be determined empirically for each specific application.

5.1 Materials:

-

This compound

-

Thiol-containing protein

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5. Buffers should be free of thiols.

-

Anhydrous DMSO or DMF

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification column (e.g., size-exclusion chromatography)

5.2 Experimental Workflow Diagram

Caption: Workflow for Protein Conjugation with this compound.

5.3 Step-by-Step Procedure:

-

Prepare the Protein Solution: Dissolve the thiol-containing protein in the conjugation buffer at a concentration of 1-10 mg/mL. The buffer should be degassed to minimize oxidation of thiols.

-

(Optional) Reduction of Disulfide Bonds: If the protein's thiol groups are present as disulfide bonds, they must be reduced prior to conjugation. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.

-

Prepare the this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction: While gently stirring, add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The incubation should be performed in the dark to protect any light-sensitive components.

-

Purification: Remove the unreacted this compound and any byproducts by size-exclusion chromatography or dialysis.

-

Analysis: Analyze the purified conjugate using appropriate methods such as SDS-PAGE to confirm the increase in molecular weight and mass spectrometry to determine the degree of labeling.

Signaling Pathway Diagram (Illustrative)

The following diagram illustrates the general principle of using a this compound conjugate to deliver a therapeutic agent to a target cell.

Caption: Targeted Drug Delivery using a this compound Conjugate.

Disposal

All waste materials that have come into contact with this compound, including empty containers, contaminated gloves, and pipette tips, should be disposed of as chemical waste in accordance with local, state, and federal regulations.

Disclaimer

This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures for their specific laboratory conditions. Always consult your institution's safety guidelines and protocols.

References

Methodological & Application

Application Notes and Protocols for Creating Fluorescent Probes Using Mal-PEG3-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of fluorescent probes is a cornerstone of modern biological research and drug development, enabling the visualization and quantification of specific biomolecules and cellular processes. Mal-PEG3-alcohol is a versatile heterobifunctional linker that facilitates the creation of bespoke fluorescent probes. It features a maleimide group for covalent attachment to thiol-containing molecules, such as cysteine residues in proteins, and a terminal hydroxyl group that can be conjugated to a fluorescent dye. The inclusion of a short, hydrophilic polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the final probe, potentially reducing non-specific binding and improving in vivo pharmacokinetics.

These application notes provide a comprehensive guide to synthesizing and utilizing fluorescent probes constructed with a this compound linker. Detailed protocols for a two-step conjugation process, probe characterization, and a specific application in studying G Protein-Coupled Receptor (GPCR) internalization are provided.

Core Concepts: The Advantages of the this compound Linker

The strategic incorporation of a this compound linker offers several key advantages in the design of fluorescent probes:

-

Hydrophilicity: The PEG spacer increases the water solubility of the probe, which is particularly beneficial when working with hydrophobic fluorescent dyes. This can prevent aggregation and improve the performance of the probe in aqueous biological environments.

-

Biocompatibility: PEG is well-known for its ability to reduce non-specific protein adsorption and immunogenicity, leading to improved signal-to-noise ratios in imaging experiments and better in vivo performance.

-

Defined Spacer Length: The discrete three-unit PEG chain provides a precise and flexible spacer arm, which can be crucial for maintaining the biological activity of the labeled molecule by minimizing steric hindrance between the fluorophore and the target.

-

Bifunctional Reactivity: The maleimide and hydroxyl groups offer orthogonal reactivity, allowing for a controlled, two-step conjugation strategy. This enables the pre-functionalization of a fluorescent dye with the linker before its attachment to the target biomolecule.

Data Presentation: Characterization of Fluorescent Probes

The successful synthesis of a fluorescent probe requires rigorous characterization to ensure its quality and performance. The following tables summarize key quantitative data that should be determined for a newly synthesized probe.

Table 1: Spectroscopic Properties of a Hypothetical Custom Fluorescent Probe

| Property | Value | Method |

| Absorption Maximum (λabs) | 495 nm | UV-Vis Spectroscopy |

| Molar Extinction Coefficient (ε) | 75,000 M-1cm-1 | UV-Vis Spectroscopy |

| Emission Maximum (λem) | 520 nm | Fluorescence Spectroscopy |

| Quantum Yield (Φ) | 0.65 | Comparative Method (e.g., vs. Fluorescein) |

| Stokes Shift | 25 nm | Calculated from λabs and λem |

| Fluorescence Lifetime (τ) | 4.1 ns | Time-Correlated Single Photon Counting (TCSPC) |

Table 2: Impact of PEG Spacer Length on Receptor Binding Affinity (Representative Data)

| Ligand-Linker Conjugate | Target Receptor | IC50 (nM) |

| Ligand-PEG2-Fluorophore | Receptor X | 3.1 ± 0.2 |

| Ligand-PEG3-Fluorophore | Receptor X | 3.9 ± 0.3 |

| Ligand-PEG4-Fluorophore | Receptor X | 5.4 ± 0.4 |

| Ligand-PEG6-Fluorophore | Receptor X | 5.8 ± 0.3 |

This table illustrates that for certain receptor-ligand interactions, shorter PEG linkers may result in higher binding affinity. The optimal linker length should be determined empirically for each specific application.

Experimental Protocols

Protocol 1: Two-Step Synthesis of a Custom Fluorescent Probe

This protocol outlines the synthesis of a fluorescent probe in two main stages: (1) conjugation of a fluorescent dye to this compound, and (2) conjugation of the resulting Mal-PEG3-Fluorophore to a thiol-containing biomolecule (e.g., a peptide or protein).

Part A: Conjugation of a Fluorescent Dye to this compound

This step involves the formation of an ester linkage between a carboxylated fluorescent dye (activated as an NHS ester) and the hydroxyl group of this compound.

Materials:

-

Carboxylated fluorescent dye (e.g., 5(6)-Carboxyfluorescein)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Thin Layer Chromatography (TLC) plates (Silica gel)

-

Purification system (e.g., Flash column chromatography or HPLC)

Procedure:

-

Activation of the Fluorescent Dye:

-

Dissolve the carboxylated fluorescent dye (1 equivalent), NHS (1.2 equivalents), and DCC or EDC (1.2 equivalents) in anhydrous DMF or DMSO.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction progress by TLC.

-

-

Conjugation to this compound:

-

In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous DMF or DMSO.

-

Add the activated dye solution to the this compound solution.

-

Add a small amount of TEA (2 equivalents) to catalyze the reaction.

-

Stir the reaction mixture at room temperature overnight, protected from light.

-

-

Purification of Mal-PEG3-Fluorophore:

-

Monitor the reaction completion by TLC.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography or reverse-phase HPLC to isolate the Mal-PEG3-Fluorophore conjugate.

-

-

Characterization:

-

Confirm the structure and purity of the product using Mass Spectrometry and NMR.

-

Determine the concentration of the purified product by measuring its absorbance.

-

Part B: Conjugation of Mal-PEG3-Fluorophore to a Thiol-Containing Biomolecule

This step involves the Michael addition reaction between the maleimide group of the purified Mal-PEG3-Fluorophore and a thiol group on the target biomolecule.[1][2]

Materials:

-

Purified Mal-PEG3-Fluorophore

-

Thiol-containing biomolecule (e.g., peptide, protein)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[2] Other thiol-free buffers like HEPES or Tris can also be used.[2]

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds in proteins.[3]

-

Quenching solution: L-cysteine or β-mercaptoethanol

-

Purification system: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

Procedure:

-

Preparation of the Biomolecule:

-

Dissolve the thiol-containing biomolecule in degassed conjugation buffer to a concentration of 1-10 mg/mL.

-

(Optional) If the biomolecule contains disulfide bonds that need to be reduced to expose free thiols, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

-

-

Conjugation Reaction:

-

Dissolve the purified Mal-PEG3-Fluorophore in a minimal amount of DMSO or DMF.

-

Add the Mal-PEG3-Fluorophore solution to the biomolecule solution at a 10-20 fold molar excess. The optimal ratio should be determined experimentally.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add a quenching solution (e.g., L-cysteine) to a final concentration of 1-10 mM to react with any unreacted maleimide groups.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Fluorescent Probe:

-

Purify the fluorescently labeled biomolecule from excess reagents using size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the probe at 280 nm (for protein concentration) and the λmax of the fluorophore.

-

Confirm the purity and integrity of the final probe by SDS-PAGE (for proteins) and mass spectrometry.

-

Protocol 2: Characterization of the Final Fluorescent Probe

Objective: To determine the key spectroscopic properties and purity of the synthesized fluorescent probe.

A. Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified probe solution at 280 nm (A280) and at the absorbance maximum of the fluorophore (Aλmax).

-

Calculate the protein concentration using the following formula:

-

Protein Concentration (M) = [A280 - (Aλmax × CF)] / εprotein

-

Where CF is the correction factor for the fluorophore's absorbance at 280 nm, and εprotein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the fluorophore concentration:

-

Fluorophore Concentration (M) = Aλmax / εfluorophore

-

-

Calculate the DOL:

-

DOL = Fluorophore Concentration / Protein Concentration

-

B. Spectroscopic Characterization:

-

Absorption Spectrum: Record the UV-Vis absorption spectrum of the probe in a suitable buffer to determine the λabs and confirm the presence of both the biomolecule and the fluorophore.

-

Emission Spectrum: Excite the probe at its λabs and record the fluorescence emission spectrum to determine the λem.

-

Quantum Yield: Determine the fluorescence quantum yield relative to a standard fluorophore with a known quantum yield (e.g., fluorescein).

-

Purity Analysis: Analyze the purity of the probe using SDS-PAGE (for proteins) or HPLC.

Application Example: Imaging GPCR Internalization

Background: G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cell signaling. Upon activation by a ligand, many GPCRs are internalized into the cell via endocytosis. This process is a key mechanism for signal desensitization and regulation. A fluorescently labeled ligand can be used to visualize and quantify this internalization process.

Objective: To use a custom-synthesized fluorescent probe (a fluorescently labeled GPCR ligand) to monitor receptor internalization in live cells using confocal microscopy.

Protocol 3: Live-Cell Imaging of GPCR Internalization

Materials:

-

Cells expressing the target GPCR (e.g., HEK293 cells transiently or stably transfected)

-

Custom-synthesized fluorescent GPCR ligand probe

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Confocal microscope with appropriate laser lines and emission filters

-

Live-cell imaging chamber

Procedure:

-

Cell Culture and Seeding:

-

Culture the GPCR-expressing cells in appropriate medium supplemented with FBS.

-

Seed the cells onto glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.

-

-

Cell Treatment:

-

On the day of the experiment, replace the culture medium with fresh, serum-free medium and incubate for 1-2 hours.

-

Add the fluorescent GPCR ligand probe to the cells at a predetermined optimal concentration.

-

Incubate the cells with the probe for a specific time (e.g., 30-60 minutes) at 37°C to allow for receptor binding and internalization.

-

-

Live-Cell Imaging:

-

Wash the cells with pre-warmed PBS to remove unbound probe.

-

Add fresh, pre-warmed imaging medium to the cells.

-

Place the dish on the stage of the confocal microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.

-

Acquire images of the cells using the appropriate laser excitation and emission settings for the fluorophore.

-

Observe the localization of the fluorescent signal. Initially, the signal should be concentrated on the plasma membrane. Over time, with receptor internalization, the signal will appear in intracellular vesicles (endosomes).

-

-

Image Analysis:

-

Quantify the internalization by measuring the fluorescence intensity in different cellular compartments (plasma membrane vs. intracellular vesicles) using image analysis software.

-

Visualizations

Caption: GPCR signaling and internalization pathway.

Caption: Workflow for probe synthesis and application.

References

Application Note: HPLC Analysis of Mal-PEG3-alcohol Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of reaction mixtures containing Mal-PEG3-alcohol using High-Performance Liquid Chromatography (HPLC). This compound is a valuable heterobifunctional linker used in bioconjugation, typically for linking a molecule to a thiol-containing species such as a cysteine residue on a protein or peptide. Monitoring the progress of this conjugation reaction is critical for optimizing reaction conditions and ensuring the quality of the final product. The described reversed-phase HPLC (RP-HPLC) method allows for the separation and quantification of the starting materials (this compound and a thiol-containing molecule), the desired conjugate, and potential side products like the hydrolyzed maleimide.

Introduction

Maleimide-thiol chemistry is a widely used method for the specific and efficient conjugation of molecules in biological research and drug development. The maleimide group reacts specifically with free sulfhydryl (thiol) groups at a pH range of 6.5-7.5 to form a stable thioether bond. This compound incorporates a short, hydrophilic polyethylene glycol (PEG) spacer, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.

Accurate and reliable analytical methods are essential to monitor the efficiency of the conjugation reaction, quantify the yield of the desired product, and identify any impurities. RP-HPLC is a powerful technique for this purpose, offering high resolution and sensitivity for the separation of polar and non-polar compounds. This application note details a robust RP-HPLC method suitable for the analysis of reaction mixtures involving this compound.

Experimental Workflow

The overall workflow for the analysis of a this compound reaction mixture is depicted below. This process includes sample preparation, HPLC analysis, and data interpretation.

HPLC Method Parameters

A generalized RP-HPLC method for the analysis of this compound reaction mixtures is provided below. This method should be optimized for specific applications.

| Parameter | Recommended Conditions |

| HPLC System | A standard HPLC or UPLC system with a binary pump, autosampler, column oven, and UV detector or Mass Spectrometer. |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 5% to 95% B over 20 minutes (a shallower gradient may be needed for better resolution)[1] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 214 nm or 280 nm (if the thiol component contains aromatic residues). Mass Spectrometry (MS) for confirmation. |

| Injection Volume | 10-20 µL |

Quantitative Data Summary

The following table summarizes the expected analytes in a typical this compound reaction with a thiol-containing peptide and their anticipated elution characteristics using the method described above. Retention times are illustrative and will vary depending on the specific thiol-containing molecule and the exact HPLC conditions.

| Analyte | Description | Expected Retention Time (min) | Key Characteristics for Detection |

| Hydrolyzed this compound | Maleimide ring has opened due to reaction with water. | Early Elution (more polar) | UV absorbance at ~214 nm. Will have a characteristic mass detectable by MS. |

| This compound | Unreacted starting material. | Early to Mid Elution | UV absorbance from the maleimide group (~214 nm).[2] Will have the expected mass of the starting material. |

| Thiol-Containing Molecule (e.g., Peptide) | Unreacted starting material. | Variable | Elution depends on its polarity. If it contains aromatic amino acids, it will have a strong absorbance at 280 nm.[3] |

| Thiol-PEG3-alcohol Conjugate | The desired product of the reaction. | Later Elution (more hydrophobic) | Elution will be later than the starting thiol molecule. Will have the combined mass of the two reactants. |

| Thiol-Maleimide Adduct Isomers | Potential isomers formed during the reaction. | May elute close to the main product peak. | HPLC can be used to monitor the formation of these species.[4][5] |

Experimental Protocols

Reagent and Sample Preparation

-

Reaction Mixture: Prepare the conjugation reaction by mixing this compound and the thiol-containing molecule in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).

-

Time-Point Sampling: At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

-

Quenching (Optional but Recommended): To stop the reaction, the aliquot can be immediately diluted into a quenching solution. A common method is to dilute into an acidic solution (e.g., 90 µL of Mobile Phase A containing 1% TFA) to lower the pH and protonate the thiol, thus stopping the reaction.

-

Final Dilution: Further dilute the quenched sample with Mobile Phase A to a suitable concentration for HPLC analysis (e.g., 1:10 or 1:100 dilution).

-

Standards: Prepare standard solutions of the starting materials (this compound and the thiol-containing molecule) at known concentrations in Mobile Phase A for peak identification and quantification.

HPLC Analysis Protocol

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

-

Blank Injection: Perform a blank injection (Mobile Phase A) to ensure the system is clean.

-

Standard Injections: Inject the prepared standards to determine their retention times.

-

Sample Injection: Inject the prepared samples from the reaction time points.

-

Data Acquisition: Acquire data for the entire duration of the gradient.

Signaling Pathways and Logical Relationships

The reaction between this compound and a thiol-containing molecule (represented as R-SH) and potential side reactions are illustrated below.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and effective means for analyzing reaction mixtures containing this compound. By carefully monitoring the consumption of reactants and the formation of the desired conjugate, researchers can optimize reaction conditions to maximize yield and purity. This analytical protocol is a valuable tool for anyone working with maleimide-thiol conjugation chemistry in the fields of biotechnology and drug development.

References

- 1. phenomenex.com [phenomenex.com]

- 2. US20150192524A1 - Sensitive method to analyse free peg-maleimide - Google Patents [patents.google.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantifying Protein Labeling with Mal-PEG3-Alcohol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the labeling of proteins with Maleimide-PEG3-alcohol (Mal-PEG3-alcohol) and the subsequent quantification of the degree of labeling. The protocols and data presented herein are intended to serve as a practical resource for researchers in bioconjugation, drug development, and proteomics.

Introduction

Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely employed strategy to enhance the therapeutic properties of protein-based drugs. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance, extends circulating half-life, and shields it from proteolytic degradation and immunogenic responses.

This compound is a heterobifunctional linker that facilitates the site-specific PEGylation of proteins. It features a maleimide group that reacts specifically with the sulfhydryl (thiol) group of cysteine residues, and a terminal hydroxyl group that can be used for further modifications or as a handle for other applications. The short, discrete PEG3 linker enhances the solubility of the conjugate. This application note details the reaction chemistry, provides a step-by-step protocol for labeling, and outlines various methods for quantifying the degree of PEGylation.

Reaction Chemistry

The labeling reaction is based on the highly specific Michael addition of a thiol group from a cysteine residue to the maleimide group of this compound. This reaction proceeds optimally at a pH range of 6.5-7.5, forming a stable thioether bond.[1] The specificity of the maleimide-thiol reaction allows for targeted conjugation to cysteine residues, which are often less abundant on the protein surface compared to amine-containing residues like lysine.

It is crucial to note that disulfide bonds between cysteine residues are unreactive towards maleimides. Therefore, a reduction step is necessary to free the thiol groups for conjugation.

Experimental Protocols

This section provides a general protocol for the labeling of a protein with this compound and subsequent purification. Optimization may be required for specific proteins.

Materials

-

Protein of interest with at least one cysteine residue

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0, degassed

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-Cysteine or β-mercaptoethanol

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis cassettes)

Protein Preparation and Disulfide Bond Reduction

-

Dissolve the protein in degassed reaction buffer to a final concentration of 1-10 mg/mL. Degassing is critical to prevent re-oxidation of the thiol groups.[1]

-

To reduce disulfide bonds, add a 10- to 50-fold molar excess of TCEP to the protein solution. TCEP is recommended as it does not contain a thiol group and therefore does not need to be removed before the addition of the maleimide reagent.

-

Incubate the mixture for 30-60 minutes at room temperature.

Labeling Reaction

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

Quenching and Purification

-

To quench the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-fold molar excess over the this compound. Incubate for 15-30 minutes at room temperature.

-

Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

References

Troubleshooting & Optimization

Preventing off-target labeling with Mal-PEG3-alcohol

Technical Support Center: Mal-PEG3-alcohol

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their bioconjugation experiments and prevent off-target labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a crosslinker molecule featuring a maleimide group and a hydroxyl group, connected by a 3-unit polyethylene glycol (PEG) spacer.[1][2][3][4] Its primary use is in bioconjugation, where the maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found on cysteine residues of proteins and peptides, to form a stable thioether bond.[5] The PEG spacer enhances the water solubility of the molecule.

Q2: What is the primary cause of off-target labeling with maleimide reagents?

The primary cause of off-target labeling and reduced conjugation efficiency is the hydrolysis of the maleimide ring. In aqueous solutions, the maleimide group can react with water, leading to the opening of the ring to form a maleamic acid. This hydrolyzed form is unreactive towards thiol groups, thus preventing the desired conjugation.

Q3: What are the main factors that influence the rate of maleimide hydrolysis?

The rate of maleimide hydrolysis is primarily influenced by:

-

pH: The hydrolysis rate significantly increases with higher pH. Above pH 7.5, the rate of hydrolysis becomes much faster.

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.

-

Aqueous Environment: Prolonged exposure of the maleimide reagent to an aqueous environment before conjugation will lead to increased hydrolysis.

Q4: Can maleimides react with other amino acid residues besides cysteine?

Yes, under certain conditions, maleimides can react with other nucleophilic amino acid residues, leading to off-target labeling.

-

Lysine: At pH values above 7.5, the primary amine group of lysine residues can react with the maleimide. However, at pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.

-

Histidine: The imidazole ring of histidine can also react with maleimides, particularly in intramolecular reactions where the maleimide is in close proximity to a histidine residue.

-

N-terminal amines: The free amino group at the N-terminus of a peptide can react with the maleimide, especially at neutral or basic pH, which can lead to a side reaction known as thiazine rearrangement if the N-terminal residue is cysteine.

Q5: What is thiazine rearrangement and when does it occur?

Thiazine rearrangement is a side reaction that can occur when a maleimide is conjugated to a peptide with an unprotected N-terminal cysteine. The N-terminal amine attacks the succinimide ring, leading to the formation of a six-membered thiazine ring. This side reaction is more prominent at physiological or higher pH levels.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low or No Conjugation Efficiency | Hydrolysis of this compound | - Prepare aqueous solutions of this compound immediately before use. - Ensure the pH of the reaction buffer is between 6.5 and 7.5. - Store the solid this compound under dry conditions at -20°C for long-term storage. - Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis, though this may require longer reaction times. |

| Oxidation of Thiols | - Ensure your protein or peptide has free, reduced thiols. If necessary, reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). - If using DTT (dithiothreitol), it must be removed before adding the maleimide reagent. - Degas buffers to remove dissolved oxygen. - Include a chelating agent like EDTA (1-5 mM) in the buffer to sequester metal ions that can catalyze oxidation. | |

| Incorrect Buffer Composition | - Use non-amine containing buffers such as phosphate buffer (PBS), MES, or HEPES. - Avoid buffers containing primary amines (e.g., Tris) as they can react with the maleimide at higher pH. | |

| Inconsistent Results Between Experiments | Variable Levels of Maleimide Hydrolysis | - Standardize the time the maleimide reagent is in an aqueous solution before initiating the conjugation. - Control the reaction temperature consistently. - Use fresh aliquots of the maleimide stock solution (dissolved in anhydrous DMSO or DMF) for each experiment. |

| Presence of Unexpected Side Products | Reaction with Non-Thiol Groups | - Maintain the reaction pH strictly between 6.5 and 7.5 to ensure selectivity for thiols over amines. |

| Thiazine Rearrangement (with N-terminal Cysteine) | - Perform the conjugation at a more acidic pH (e.g., pH 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic. - If possible, avoid using peptides with an N-terminal cysteine for conjugation. |

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

-

Protein Preparation and Reduction (if necessary):

-

Dissolve the protein containing a cysteine residue in a degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2).

-

If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-100 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. If DTT is used, it must be removed by a desalting column before proceeding.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for the specific application.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction vessel can be gently mixed during this time.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction and consume any excess maleimide, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol to the reaction mixture.

-

-

Purification of the Conjugate:

-

Remove the unreacted this compound and quenching agent using a desalting column or size-exclusion chromatography (SEC).

-

Equilibrate the column with a suitable buffer (e.g., PBS).

-

Load the quenched reaction mixture onto the column and elute with the equilibration buffer.

-

The labeled protein, being the largest component, will elute first.

-

Collect and pool the fractions containing the purified conjugate.

-

Protocol 2: Quantification of Free Thiols using Ellman's Reagent

To ensure the presence of reactive thiols before conjugation, their concentration can be determined using Ellman's reagent (DTNB). This assay quantifies free sulfhydryl groups by measuring the absorbance of the chromophore produced at 412 nm.

Visualizations

Caption: Desired and off-target reaction pathways for this compound.

Caption: General experimental workflow for protein labeling with this compound.

References

Technical Support Center: Enhancing the Solubility of Hydrophobic Mal-PEG3-Alcohol Conjugates

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of hydrophobic molecules conjugated with Maleimide-PEG3-alcohol (Mal-PEG3-alcohol).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound linker?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2][3][4] It features a maleimide group that reacts specifically with thiol groups (e.g., from cysteine residues in peptides or proteins) and a terminal alcohol group.[1] The key feature for solubility is the hydrophilic polyethylene glycol (PEG) spacer, which increases the aqueous solubility of the molecule it is conjugated to.

Q2: Why is my hydrophobic drug/peptide still poorly soluble after conjugation with this compound?

A2: While the PEG3 linker is designed to enhance hydrophilicity, several factors can contribute to continued solubility issues:

-

High Hydrophobicity of the Parent Molecule: If the unconjugated molecule is extremely hydrophobic, the short PEG3 chain may not be sufficient to significantly increase the overall aqueous solubility.

-

Aggregation: The hydrophobic portions of the conjugates can still interact, leading to aggregation and precipitation, especially at higher concentrations.

-

pH and Buffer Conditions: The solubility of many conjugates is pH-dependent. The pH of your solution might be at or near the isoelectric point of the conjugate, minimizing its solubility.

-

Improper Dissolution Technique: The method used to dissolve the lyophilized conjugate powder is critical. Simply adding an aqueous buffer directly to the powder can lead to the formation of insoluble aggregates.

Q3: What initial steps should I take to dissolve my this compound conjugate?

A3: For hydrophobic conjugates, a careful, stepwise dissolution process is recommended.

-

Start with an Organic Solvent: First, attempt to dissolve a small test amount of the conjugate in a minimal amount of a water-miscible organic solvent in which the hydrophobic parent molecule is soluble, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Vortex/Sonicate: Ensure the conjugate is fully dissolved in the organic solvent. Gentle vortexing or brief sonication can aid this process.

-

Slow Addition to Aqueous Buffer: Slowly add the dissolved conjugate solution dropwise into your desired aqueous buffer while gently stirring. This prevents localized high concentrations that can lead to precipitation.

Q4: Are there alternative strategies if my conjugate remains insoluble?

A4: Yes, several strategies can be employed:

-

Use of Co-solvents: Maintain a small percentage of an organic co-solvent (e.g., 1-5% DMSO) in your final aqueous solution, if your experimental system can tolerate it.

-

pH Adjustment: Experiment with different pH values for your aqueous buffer. For acidic molecules, increasing the pH can enhance solubility, while for basic molecules, decreasing the pH may help.

-

Consider a Longer PEG Linker: If solubility remains a primary obstacle, re-synthesis with a longer PEG linker (e.g., Mal-PEG8-alcohol, Mal-PEG12-alcohol) will impart greater hydrophilicity.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Conjugate precipitates immediately upon adding aqueous buffer. | The conjugate is highly hydrophobic and is crashing out of solution. | 1. Redissolve the conjugate in 100% DMSO or DMF. 2. Decrease the final target concentration of the conjugate. 3. Slowly add the organic solution of the conjugate to a vigorously stirring aqueous buffer. 4. Consider using a buffer with a small percentage of a non-ionic detergent (e.g., 0.01% Tween-20), if compatible with your assay. |

| The solution is cloudy or contains visible particulates after dissolution. | Incomplete dissolution or aggregation of the conjugate. | 1. Briefly sonicate the solution in a water bath to break up aggregates. 2. Filter the solution through a 0.22 µm syringe filter to remove insoluble matter. Note that this will lower the effective concentration of your soluble conjugate. 3. Perform a solubility test to determine the maximum soluble concentration under those conditions. |

| Low yield of soluble conjugate after purification. | The conjugate may be binding to purification columns or precipitating during the process. | 1. For reverse-phase HPLC, add a small amount of organic solvent (e.g., acetonitrile) to the aqueous mobile phase to maintain solubility. 2. Consider using size-exclusion chromatography (SEC) with a buffer system known to be suitable for your conjugate. |

| Inconsistent results in biological assays. | Variability in the amount of soluble, non-aggregated conjugate between experiments. | 1. Prepare a fresh stock solution of the conjugate for each experiment using a standardized dissolution protocol. 2. Determine the concentration of the stock solution spectrophotometrically after filtering, if applicable. 3. Always visually inspect the solution for any signs of precipitation before use. |

Quantitative Data on Solubility Enhancement

While specific quantitative data for a this compound conjugate is not extensively published, the following table provides a representative example of the solubility enhancement that can be expected when conjugating a hydrophobic peptide with a short-chain PEG linker. This data is illustrative and the actual improvement will vary depending on the properties of the hydrophobic molecule.

| Compound | Solubility in PBS (pH 7.4) | Fold Increase |

| Hydrophobic Peptide (e.g., Ac-Cys-Phe-Trp-Ile-Val-Met-NH2) | ~15 µg/mL | - |

| Mal-PEG4-Peptide Conjugate | ~350 µg/mL | ~23x |

This table is a representative example based on typical improvements observed with short-chain PEGylation of hydrophobic peptides.

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Hydrophobic Molecule to this compound

-

Drug Preparation: Dissolve the thiol-containing hydrophobic molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.

-

Linker Preparation: Dissolve this compound in a reaction buffer (e.g., phosphate-buffered saline, PBS, at pH 6.5-7.5). A 1.5 to 3-fold molar excess of the linker over the hydrophobic molecule is recommended.

-

Conjugation Reaction: Slowly add the dissolved hydrophobic molecule to the linker solution while gently stirring.

-

Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. Protect the reaction from light.

-

Monitoring: Monitor the reaction progress by LC-MS or HPLC to observe the formation of the desired conjugate and the consumption of starting materials.

-

Quenching (Optional): To consume any unreacted maleimide groups, a quenching reagent like N-acetylcysteine can be added in a slight molar excess to the initial amount of the linker.

-

Purification: Purify the conjugate using an appropriate method such as reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).

Protocol 2: Kinetic Solubility Assessment

This method is used for a rapid assessment of solubility.

-

Prepare Stock Solution: Prepare a high-concentration stock solution of the purified, lyophilized conjugate (e.g., 10 mM) in 100% DMSO.

-

Prepare Dilutions: In a 96-well plate, add 2 µL of the DMSO stock solution to 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4). This creates a 200 µM solution with 2% DMSO. Create serial dilutions if a range of concentrations is to be tested.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Analysis: Analyze the plate using a nephelometer to measure light scattering, which indicates the presence of precipitate. Alternatively, filter the samples through a filter plate and measure the concentration of the filtrate using a UV-Vis plate reader or HPLC.

-

Determination: The highest concentration that does not show significant precipitation is considered the kinetic solubility.

Protocol 3: Equilibrium Solubility Assessment (Shake-Flask Method)

This method determines the thermodynamic solubility, which is a more accurate measure.

-

Sample Preparation: Add an excess amount of the lyophilized conjugate powder to a known volume of the desired aqueous buffer in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: After incubation, let the vials stand to allow the undissolved solid to settle. Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the remaining solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

Quantification: Determine the concentration of the conjugate in the supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve.

-

Comparison: Compare this value to the solubility of the unconjugated hydrophobic molecule measured under the same conditions to determine the fold increase in solubility.

Visualized Workflows

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Confirming Mal-PEG3-Alcohol Conjugation

For researchers, scientists, and drug development professionals, the successful conjugation of a maleimide-functionalized polyethylene glycol (PEG) linker, such as Mal-PEG3-alcohol, to a thiol-containing molecule is a critical step in creating novel therapeutics, diagnostics, and research tools. Verifying the formation of the stable thioether bond is paramount to ensure the product's identity, purity, and functionality. This guide provides an objective comparison of key analytical techniques used for this confirmation, supported by experimental data and detailed methodologies.

An orthogonal approach, utilizing multiple techniques that measure different properties of the molecule, is the most robust strategy for unequivocal confirmation. Mass spectrometry can confirm the mass change, NMR can verify the specific covalent bond formation, and chromatography can assess the purity and heterogeneity of the final product.

Performance Comparison of Analytical Techniques

The selection of an analytical technique depends on the nature of the bioconjugate, the specific information required, and the available instrumentation. The following table summarizes and compares the primary methods for confirming this compound conjugation.

| Technique | Primary Information Provided | Advantages | Disadvantages | Typical Applications |

| Mass Spectrometry (MS) | Precise molecular weight of the conjugate, confirming the addition of the this compound moiety.[1][2][3][4] | High sensitivity and accuracy; provides direct evidence of conjugation; can be coupled with liquid chromatography (LC-MS) for sample separation.[2] | Can be complex to interpret for heterogeneous samples; may require specialized equipment (e.g., Q-TOF, Orbitrap). | Definitive mass confirmation of the final conjugate; determination of conjugation efficiency and drug-to-antibody ratio (DAR). |

| ¹H NMR Spectroscopy | Structural confirmation of the covalent bond formation by observing the disappearance of maleimide protons and the appearance of succinimide thioether signals. | Provides detailed structural information about the specific chemical environment of atoms; definitive confirmation of the covalent linkage. | Lower sensitivity compared to MS; requires higher sample concentrations; complex spectra for large biomolecules. | Unambiguous structural verification of the conjugate, especially for smaller molecules; reference standard characterization. |

| Chromatography (HPLC) | Separation and quantification of the conjugated product from unreacted starting materials and impurities. | High resolution and sensitivity for purity assessment; adaptable methods (SEC, RP-HPLC, HIC) for different molecules. | Can lead to protein denaturation (RP-HPLC); method development can be time-consuming. | Purity assessment; quantification of conjugation efficiency; separation of different conjugated species. |

| FTIR Spectroscopy | Confirmation of the presence of characteristic PEG functional groups (C-O-C ether stretch) in the final product. | Fast, non-destructive, and requires minimal sample preparation. | Provides information on functional groups present, but not definitive structural confirmation of the specific linkage; low sensitivity for subtle changes. | Quick verification of PEG presence in the purified product; complementary to other techniques. |

Experimental Workflow for Conjugation Confirmation

The following diagram illustrates a logical workflow for the confirmation of this compound conjugation, emphasizing an orthogonal approach for comprehensive analysis.

Caption: Workflow for this compound conjugation and confirmation.

Detailed Experimental Protocols

¹H NMR Spectroscopy for Structural Confirmation

This protocol is designed to confirm the disappearance of the maleimide double bond protons and the appearance of new signals corresponding to the succinimide ring protons formed upon successful conjugation.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent should be based on the solubility of the conjugate.

-

Analyze a sample of the starting this compound linker under identical conditions as a reference.

-

-

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer.

-

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

The number of scans should be optimized to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis:

-

Expected Signals for this compound (Reactant): Look for the characteristic singlet peak of the maleimide protons, typically around δ 6.7-6.8 ppm.

-

Expected Signals for Conjugate (Product): Confirm the significant reduction or complete disappearance of the maleimide proton signal at ~6.7 ppm. Observe the appearance of new, more complex signals in the δ 2.5-4.0 ppm region, corresponding to the newly formed succinimide thioether ring protons. The characteristic signals of the PEG linker (typically a complex multiplet around δ 3.5-3.7 ppm) and the alcohol terminus should remain.

-

LC-MS for Molecular Weight Confirmation

This method confirms conjugation by identifying the precise molecular weight of the product, which should equal the sum of the thiol-molecule and the this compound linker, minus the mass of no atoms as it is an addition reaction.

-

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.

-

-

Chromatography:

-

Column: Reversed-phase column suitable for the analyte (e.g., C4 for large proteins, C18 for small molecules).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient appropriate for separating the conjugate from starting materials (e.g., 5% to 95% Mobile Phase B over 15-20 minutes).

-

Flow Rate: 0.3-0.8 mL/min.

-

Detection: UV at 280 nm (for proteins) or another relevant wavelength, in series with the MS detector.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Mass Range: Set a range that encompasses the expected molecular weights of the starting materials and the final conjugate.

-

Data Analysis: The raw ESI-MS data will show a series of multiply charged ions. Use deconvolution software to transform this data into a zero-charge mass spectrum, which will show the molecular weights of the species present in the sample. Compare the major peak's mass with the theoretical mass of the successfully conjugated product.

-

Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

This protocol is used to assess the purity of the conjugate and quantify the amount of unreacted starting materials.

-

Instrumentation:

-

HPLC or UPLC system with a UV-Vis detector.

-

-

Methodology:

-

Column: C18 or C4 reversed-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Develop a gradient that effectively separates the more hydrophobic conjugate from the less hydrophobic starting materials. For example, a linear gradient from 10% to 90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor absorbance at a wavelength where the conjugate and potential impurities can be detected (e.g., 220 nm for peptide bonds, 280 nm for aromatic residues, or a specific wavelength for a chromophoric payload).

-

-

Data Analysis:

-

Integrate the peak areas of all detected species. The purity of the conjugate is calculated as the percentage of the main product peak area relative to the total area of all peaks. The retention time of the conjugate should be distinct from that of the starting materials.

-

References

A Comparative Guide to HPLC Analysis for Purity Assessment of Mal-PEG3-Alcohol Conjugates

For Researchers, Scientists, and Drug Development Professionals

The conjugation of small molecules to polyethylene glycol (PEG) linkers, such as Maleimide-PEG3-alcohol (Mal-PEG3-alcohol), is a widely used strategy in drug development to improve the pharmacokinetic properties of therapeutic agents. Accurate and robust analytical methods are crucial for assessing the purity of these conjugates, ensuring product quality, and meeting regulatory requirements. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides an objective comparison of HPLC with alternative and complementary methods for the purity assessment of this compound conjugates, using the well-characterized glutathione (GSH) conjugate as a model.

The Model Conjugate: Mal-PEG3-Glutathione

To illustrate the principles of purity assessment, this guide focuses on the conjugate formed between this compound and glutathione (GSH). GSH is a tripeptide containing a cysteine residue with a free thiol group, which reacts specifically with the maleimide group of the PEG linker. This reaction creates a stable thioether bond.

Purity Assessment: A Multi-faceted Approach

A comprehensive purity assessment of this compound conjugates involves not only quantifying the main conjugate but also identifying and quantifying potential impurities. Common impurities in maleimide conjugation reactions include:

-

Unreacted Starting Materials: this compound and the thiol-containing small molecule (e.g., GSH).

-

Hydrolysis Products: The maleimide ring can hydrolyze to form an inactive maleamic acid.

-

Side-Reaction Products: At pH values above 7.5, the maleimide group can react with primary amines. In the case of N-terminal cysteine peptides, rearrangement to a thiazine structure can occur.

Comparison of Analytical Methods

While HPLC is the primary method for purity assessment, a combination of techniques provides a more complete picture of the conjugate's quality. The following table summarizes the key performance characteristics of Reversed-Phase HPLC (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of Mal-PEG3-GSH.

| Analytical Method | Parameter | Typical Performance for Mal-PEG3-GSH Conjugate | Strengths | Limitations |

| RP-HPLC | Purity (%) | >95% achievable with optimized methods. | High resolution for separating impurities, accurate quantification, robust and reproducible. | Does not provide molecular weight or structural information directly. |

| Linearity (r²) | >0.999 for a concentration range of 2.5–60 µg/mL for GSH.[1][2] | |||

| Limit of Detection (LOD) | 0.6 µg/mL for GSH.[1][2] | |||

| Limit of Quantification (LOQ) | 1.8 µg/mL for GSH.[1] | |||

| Recovery (%) | 98.80–100.79% for GSH. | |||

| LC-MS | Molecular Weight Confirmation | Provides observed mass with high accuracy (typically within 5 ppm). | Confirms the identity of the conjugate and impurities, highly sensitive. | Quantification can be less accurate than HPLC with UV detection without appropriate standards. |

| ¹H NMR | Structural Confirmation | Disappearance of maleimide protons (~6.8 ppm) and appearance of succinimide ring protons confirms conjugation. | Provides detailed structural information, confirms covalent bond formation. | Lower sensitivity compared to HPLC and MS, requires higher sample concentration, complex for large molecules. |

Experimental Protocols

RP-HPLC Method for Purity Assessment of Mal-PEG3-GSH

This protocol outlines a general method for the purity analysis of a this compound conjugate with a small molecule.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

-

Mobile Phase B: 0.1% Acetonitrile in water with 0.1% TFA

-

Sample Diluent: Mobile Phase A

Procedure:

-

Sample Preparation: Dissolve the Mal-PEG3-GSH conjugate in the sample diluent to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 20 µL

-

Gradient:

Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |

-

-

Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the conjugate as the percentage of the main peak area relative to the total peak area.

Visualizing the Workflow and Key Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC purity assessment and the logical relationship between the different analytical techniques.

References

A Head-to-Head Comparison of Mal-PEG3-alcohol and Other Crosslinkers for Bioconjugation

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs). The linker's chemical properties profoundly influence the stability, solubility, pharmacokinetics, and overall therapeutic efficacy of the final product. This guide provides an objective, data-driven comparison of Mal-PEG3-alcohol with other prominent crosslinking technologies.

This compound is a heterobifunctional crosslinker featuring a maleimide group for thiol-reactive conjugation and a hydroxyl group for further derivatization. Its defining characteristic is a short, hydrophilic three-unit polyethylene glycol (PEG) spacer, which enhances the water solubility of the linker and the resulting conjugate. This guide will evaluate its performance characteristics against benchmark and next-generation crosslinkers.

The Challenge of Maleimide Linker Instability

A primary consideration for maleimide-based crosslinkers, including this compound, is the stability of the thioether bond formed upon conjugation with a sulfhydryl group (e.g., from a cysteine residue). The resulting thiosuccinimide ring is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like albumin in the bloodstream. This can lead to premature release of the conjugated payload, resulting in off-target toxicity and reduced efficacy.[1][]

To address this instability, various strategies have been developed, leading to a new generation of more stable maleimide-based linkers and alternatives. A key stabilization mechanism is the hydrolysis of the thiosuccinimide ring, which forms a stable, ring-opened succinamic acid derivative that is resistant to the retro-Michael reaction.[3]

Quantitative Performance Comparison of Crosslinkers

The following tables summarize key performance metrics for this compound and a selection of alternative crosslinkers. This compound is representative of conventional N-alkyl maleimide-PEG linkers.

Table 1: Physicochemical and Stability Comparison of Crosslinkers

| Feature | This compound (Conventional Maleimide-PEG) | SMCC (Hydrophobic Maleimide) | Self-Hydrolyzing Maleimide (e.g., mDPR-based) | DBCO-PEG-NHS Ester (Click Chemistry) |

| Reactive Groups | Maleimide (thiol-reactive), Hydroxyl | NHS-ester (amine-reactive), Maleimide (thiol-reactive) | Maleimide (thiol-reactive) | NHS-ester (amine-reactive), DBCO (azide-reactive) |

| Hydrophilicity | High (due to PEG3 spacer) | Low | Moderate to High | High (due to PEG spacer) |

| Solubility of ADC | Generally increased | Can lead to aggregation with hydrophobic payloads[4] | Generally increased | High, mitigates aggregation[5] |

| Homogeneity (DAR) | Can be heterogeneous with reduced disulfides | Can be heterogeneous with reduced disulfides | Can be heterogeneous with reduced disulfides | High, allows for site-specific conjugation and well-defined DAR |

| Conjugate Stability | Moderate; susceptible to retro-Michael reaction | Moderate; susceptible to retro-Michael reaction | High; rapid hydrolysis of succinimide ring prevents deconjugation | High; triazole ring is highly stable |

| % Intact Conjugate (in plasma, 7 days) | ~50% | Similar to conventional maleimide | >95% | High (expected to be >95%) |

Table 2: In Vitro Performance and Reaction Conditions

| Parameter | This compound (Conventional Maleimide-PEG) | SMCC (Hydrophobic Maleimide) | Self-Hydrolyzing Maleimide (e.g., mDPR-based) | DBCO-PEG-NHS Ester (Click Chemistry) |

| Reaction pH | 6.5 - 7.5 (for thiol selectivity) | 7.2 - 8.0 (for NHS ester), 6.5 - 7.5 (for maleimide) | 6.5 - 7.5 (for thiol selectivity) | 7.2 - 8.0 (for NHS ester), then bioorthogonal |

| Reaction Time | 1-4 hours | 1-4 hours | 1-4 hours | 2-12 hours |

| Reaction Efficiency | High | High | High | Very High |

| Bioorthogonal | No | No | No | Yes (Strain-Promoted Azide-Alkyne Cycloaddition) |

| In Vitro Cytotoxicity (IC50) | Payload-dependent | Payload-dependent | Potentially improved due to higher stability | Payload-dependent; may be improved by homogeneity |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of linker technologies. Below are representative protocols for key experiments in ADC development.

Protocol 1: General Two-Step ADC Synthesis via Thiol-Maleimide Conjugation

Objective: To conjugate a maleimide-activated payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).

-

Tris(2-carboxyethyl)phosphine (TCEP) solution.

-

Maleimide-activated drug-linker construct (e.g., drug conjugated to Mal-PEG3-linker).

-

Dimethyl sulfoxide (DMSO).

-

PD-10 desalting columns.

-

PBS, pH 7.4.

-

Quenching reagent (e.g., N-acetylcysteine).

Procedure:

-

Antibody Reduction:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

-

Add a 5-10 fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

-

Remove excess TCEP using a PD-10 desalting column equilibrated with PBS, pH 7.4.

-

-

Conjugation Reaction:

-

Dissolve the maleimide-activated drug-linker in DMSO to create a 10 mM stock solution.

-

Add a 5-10 fold molar excess of the drug-linker stock solution to the reduced antibody solution. The final DMSO concentration should be kept below 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching and Purification:

-

Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide linker) to quench any unreacted maleimide groups.

-

Purify the resulting ADC using a PD-10 desalting column or size-exclusion chromatography (SEC) to remove unconjugated drug-linker and quenching reagent.

-

-

Characterization:

-

Determine the final protein concentration using UV-Vis spectroscopy at 280 nm.

-

Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC.

-

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma.

Materials:

-

Purified ADC.

-

Human, mouse, or rat plasma.

-

PBS, pH 7.4.

-